molecular formula C12H14N2O3S B5719642 4-methyl-3-{[(propionylamino)carbonothioyl]amino}benzoic acid

4-methyl-3-{[(propionylamino)carbonothioyl]amino}benzoic acid

Cat. No. B5719642
M. Wt: 266.32 g/mol
InChI Key: XSRMIBLNORDDEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-{[(propionylamino)carbonothioyl]amino}benzoic acid, also known as MPPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-methyl-3-{[(propionylamino)carbonothioyl]amino}benzoic acid in DSSCs involves the absorption of light by the sensitizer, which then transfers the energy to the semiconductor layer. This results in the generation of electron-hole pairs, which are then transported to the electrodes via the electrolyte. 4-methyl-3-{[(propionylamino)carbonothioyl]amino}benzoic acid has been found to be an efficient sensitizer due to its high molar extinction coefficient and good electron injection properties.
Biochemical and Physiological Effects:
4-methyl-3-{[(propionylamino)carbonothioyl]amino}benzoic acid has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not expected to have any significant adverse effects on human health or the environment.

Advantages and Limitations for Lab Experiments

4-methyl-3-{[(propionylamino)carbonothioyl]amino}benzoic acid has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, it also has limitations, such as its limited solubility in some solvents and its sensitivity to moisture and air.

Future Directions

There are several future directions for the research on 4-methyl-3-{[(propionylamino)carbonothioyl]amino}benzoic acid. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area is the optimization of the DSSC system using 4-methyl-3-{[(propionylamino)carbonothioyl]amino}benzoic acid as a sensitizer, with a focus on improving the efficiency and stability of the cells. Additionally, the potential applications of 4-methyl-3-{[(propionylamino)carbonothioyl]amino}benzoic acid in other fields, such as catalysis and sensing, could be explored.

Synthesis Methods

The synthesis of 4-methyl-3-{[(propionylamino)carbonothioyl]amino}benzoic acid involves the reaction between 4-methyl-3-nitrobenzoic acid and propionyl isothiocyanate in the presence of a base. The resulting product is then treated with hydrazine hydrate to obtain 4-methyl-3-{[(propionylamino)carbonothioyl]amino}benzoic acid. This synthesis method has been reported in the literature and has been optimized for high yield and purity.

Scientific Research Applications

4-methyl-3-{[(propionylamino)carbonothioyl]amino}benzoic acid has been extensively studied for its potential applications in the field of solar energy. It has been found to be an effective sensitizer for dye-sensitized solar cells (DSSCs), which are a promising alternative to traditional silicon-based solar cells. 4-methyl-3-{[(propionylamino)carbonothioyl]amino}benzoic acid has been shown to enhance the efficiency of DSSCs by increasing the absorption of light and improving the electron transfer process.

properties

IUPAC Name

4-methyl-3-(propanoylcarbamothioylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-3-10(15)14-12(18)13-9-6-8(11(16)17)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,16,17)(H2,13,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRMIBLNORDDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1=C(C=CC(=C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-(propanoylcarbamothioylamino)benzoic acid

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